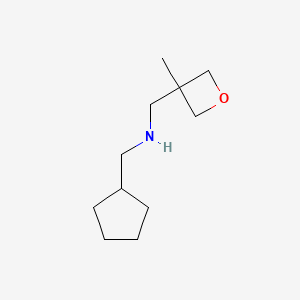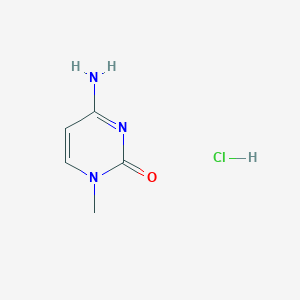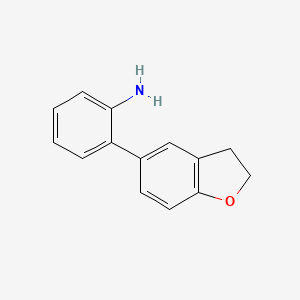
4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes an aminophenyl group, a propanamido linkage, and a sulfonyl fluoride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-Aminophenylpropanoic Acid: This can be achieved through the reduction of 4-nitrophenylpropanoic acid using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation Reaction: The 4-aminophenylpropanoic acid is then reacted with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.
Sulfonyl Fluoride Formation: Finally, the sulfonyl chloride group is converted to a sulfonyl fluoride using a fluorinating agent such as sulfur tetrafluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The aminophenyl group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Hydrolysis: The amide and sulfonyl fluoride groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permangan
Propiedades
Número CAS |
28321-29-1 |
|---|---|
Fórmula molecular |
C16H17FN2O3S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
4-[3-(4-aminophenyl)propanoylamino]-2-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C16H17FN2O3S/c1-11-10-14(7-8-15(11)23(17,21)22)19-16(20)9-4-12-2-5-13(18)6-3-12/h2-3,5-8,10H,4,9,18H2,1H3,(H,19,20) |
Clave InChI |
RUZHISQRSKSARY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)CCC2=CC=C(C=C2)N)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


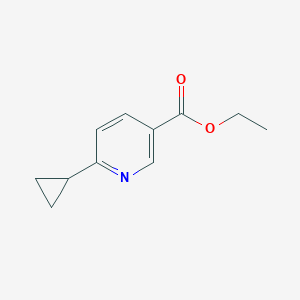
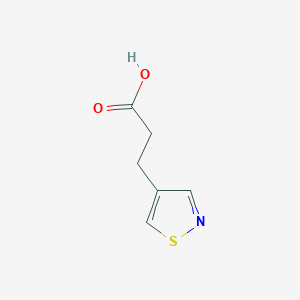

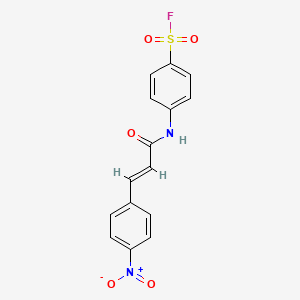


![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)
